![molecular formula C18H31N3O B14007582 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide CAS No. 7475-80-1](/img/structure/B14007582.png)
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dimethylamino groups and a phenylpentanamide backbone.
Vorbereitungsmethoden
The synthesis of 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide involves several steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable phenylpentanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired amide bond. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Analyse Chemischer Reaktionen
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Eigenschaften
CAS-Nummer |
7475-80-1 |
|---|---|
Molekularformel |
C18H31N3O |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide |
InChI |
InChI=1S/C18H31N3O/c1-20(2)14-8-12-18(17(19)22,13-9-15-21(3)4)16-10-6-5-7-11-16/h5-7,10-11H,8-9,12-15H2,1-4H3,(H2,19,22) |
InChI-Schlüssel |
QVWUXQIAJGHAOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



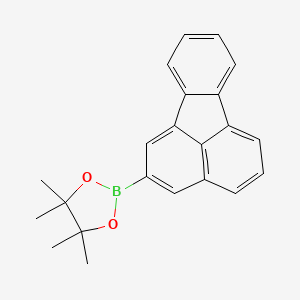
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

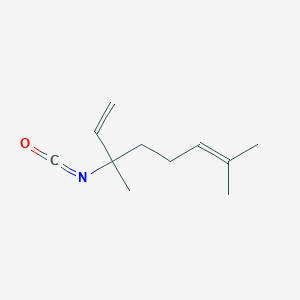
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
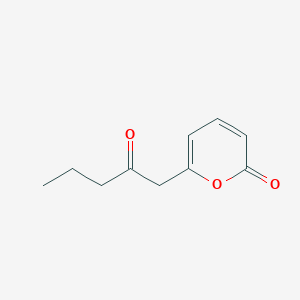
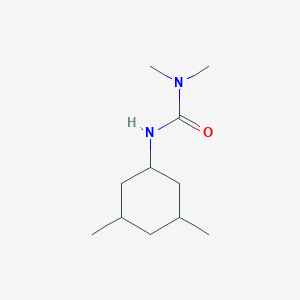
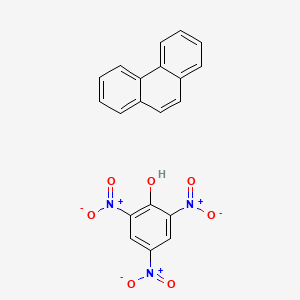
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
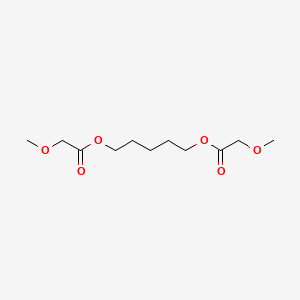
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
